2-(2,4-dichlorophenoxy)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide
Description
2-(2,4-Dichlorophenoxy)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide (hereafter referred to as the target compound) is a hydrazide derivative characterized by a 2,4-dichlorophenoxy moiety and a 3-hydroxyphenyl substituent. Its structure consists of an acetohydrazide backbone, where the hydrazide group forms a Schiff base with 3-hydroxybenzaldehyde. This compound belongs to a broader class of hydrazide derivatives studied for their diverse pharmacological properties, including antimicrobial, antifungal, and enzyme inhibitory activities .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O3/c16-11-4-5-14(13(17)7-11)22-9-15(21)19-18-8-10-2-1-3-12(20)6-10/h1-8,20H,9H2,(H,19,21)/b18-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFQLIXZXYJHLH-QGMBQPNBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Hydrazination
A mixture of 2-(2,4-dichlorophenoxy)acetyl chloride (1 mol) and hydrazine hydrate (2 mol) in ethanol is refluxed for 2 hours. The product precipitates upon cooling, yielding colorless crystals (67% yield, m.p. 249–250°C).
Microwave-Assisted Method
The Asian Journal of Chemistry method employs microwave irradiation (495 W, 5 minutes) for a 94% yield. The hydrazide intermediate is confirmed via :
Condensation with 3-Hydroxybenzaldehyde
The final step involves Schiff base formation between 2-(2,4-dichlorophenoxy)acetohydrazide and 3-hydroxybenzaldehyde.
Conventional Heating
Equimolar amounts of hydrazide (1 mmol) and aldehyde (1 mmol) in ethanol are refluxed for 4–6 hours. The product is recrystallized from ethanol, yielding 75–82%.
Microwave Optimization
Microwave irradiation (495 W, 5 minutes) in a solvent-free system achieves 89–94% yield. The reaction mechanism proceeds via nucleophilic attack of the hydrazide’s NH₂ group on the aldehyde carbonyl, followed by dehydration.
Spectral Characterization :
Crystallographic and Hydrogen-Bonding Analysis
Single-crystal X-ray diffraction of analogous compounds reveals:
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Molecular Geometry : The hydrazone adopts an E-configuration with a C–N–N–C torsion angle of 180°.
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Packing : Chains form via N–H⋯O hydrogen bonds ( loops), with inter-chain Cl⋯N contacts (3.224 Å).
Industrial-Scale Considerations
The patent highlights scalability:
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Cost Efficiency : Acetic acid-water solvent reduces chlorine loss.
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Yield : 98.6% with 98.5% purity.
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Catalyst Reusability : FePC retains activity over five cycles.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the hydrazide group to an amine group.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxyacetic acid derivatives.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes.
Pathways Involved: It may inhibit or activate specific signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes structural analogs, their substituents, and key physical properties:
Key Observations :
- Lipophilicity: Compounds with dual 2,4-dichlorophenoxy groups (e.g., 4s) exhibit higher molecular weights and melting points compared to those with heterocyclic substituents (e.g., pyridinyl or furyl) .
- Hydrogen Bonding: The 3-hydroxyphenyl group in the target compound may enhance solubility in polar solvents compared to non-polar substituents like 2,4-dichlorophenoxy.
Pharmacological Activity Comparison
Antimicrobial Activity
Several hydrazide derivatives demonstrate antibacterial effects:
- Gram-Positive Bacteria (S. aureus, B. subtilis) : Analog 4f (N'-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide) showed moderate inhibition zones (12–15 mm) at 100 µg/mL .
- Target Compound: No direct antimicrobial data reported, but the 3-hydroxyphenyl group is associated with enhanced bioactivity in related compounds .
Enzyme Inhibition
- α-Glucosidase Inhibition : Ethyl-thio benzimidazolyl acetohydrazides (e.g., 228 ) exhibit IC50 values of 6.10 ± 0.5 µM, outperforming the target compound’s structural class .
Antifungal Activity
- 3D-QSAR Analysis: Derivatives with electron-withdrawing groups (e.g., dichlorophenoxy) show enhanced antifungal activity against Fusarium spp. compared to electron-donating substituents .
Physicochemical and Spectral Data
Biological Activity
2-(2,4-dichlorophenoxy)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide is a synthetic organic compound characterized by its hydrazide functional group and a complex aromatic structure. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.
Chemical Structure and Properties
- IUPAC Name : 2-(2,4-dichlorophenoxy)-N-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide
- Molecular Formula : C15H12Cl2N2O3
- Molecular Weight : 347.17 g/mol
- SMILES Notation : COC(=O)N=N/C(=C/C1=CC=C(C=C1)O)C(=O)OC2=C(C=C(C=C2)Cl)Cl
This compound's structure features a dichlorophenoxy group, which is known for its herbicidal properties, and a hydrazide moiety that may contribute to its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. The compound's efficacy can be attributed to its ability to disrupt microbial cell membranes and inhibit key metabolic pathways.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 6.25 µg/mL | |
| Escherichia coli | 1.6 µg/mL | |
| Candida albicans | 3.92 mM | |
| Aspergillus niger | 4.01 mM |
Anticancer Potential
The compound has been investigated for its anticancer properties, particularly against various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of pro-apoptotic pathways.
Table 2: Anticancer Activity Data
| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| A-431 (epidermoid carcinoma) | <10 | Apoptosis induction | |
| Jurkat (T-cell leukemia) | <5 | Cell cycle arrest |
The biological activity of this compound can be explained through its interaction with various molecular targets:
- Enzymatic Inhibition : The hydrazide group may inhibit enzymes critical for microbial survival and proliferation.
- Cell Membrane Disruption : The dichlorophenoxy moiety contributes to the disruption of microbial cell membranes, leading to cell lysis.
- Signal Transduction Modulation : The compound may interfere with signaling pathways involved in cell growth and apoptosis.
Study 1: Antimicrobial Efficacy Against MRSA
A study conducted on methicillin-resistant Staphylococcus aureus (MRSA) demonstrated that the compound significantly inhibited bacterial growth at concentrations as low as 6.25 µg/mL. This suggests potential as a treatment option for antibiotic-resistant infections.
Study 2: Cytotoxicity in Cancer Cells
In vitro studies revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability in A-431 cells. The mechanism was linked to the activation of caspase pathways, indicating the compound's potential as an anticancer agent.
Q & A
Q. What are the common synthetic routes for preparing 2-(2,4-dichlorophenoxy)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide?
The synthesis typically involves a multi-step process:
- Step 1 : Formation of the hydrazide intermediate by reacting 2-(2,4-dichlorophenoxy)acetic acid with hydrazine hydrate.
- Step 2 : Condensation of the hydrazide with 3-hydroxybenzaldehyde under reflux in ethanol or methanol, catalyzed by acetic acid. Reaction progress is monitored via TLC, and the product is purified by recrystallization (e.g., methanol) .
- Key reagents : Hydrazine hydrate, 3-hydroxybenzaldehyde, ethanol, acetic acid. Yield optimization often requires adjusting stoichiometry and reaction time (e.g., 18–24 hours under reflux) .
Q. How is the structural characterization of this compound performed?
- 1H/13C NMR : Used to confirm the E-configuration of the hydrazone bond and assign aromatic protons (e.g., singlet for imine proton at δ ~8.3 ppm; hydroxyl proton at δ ~9.8 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3200 cm⁻¹) .
Q. What are the primary research applications of this compound?
- Medicinal Chemistry : Explored as an antimicrobial agent due to the triazole moiety and halogen substituents, which enhance membrane permeability .
- Enzyme Inhibition : Investigated for targeting enzymes like 1-deoxy-D-xylulose-5-phosphate synthase (DXS) in metabolic pathway disruption .
- Coordination Chemistry : Serves as a ligand for metal complexes, leveraging its hydrazone and phenolic groups .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthesis yields?
- Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance condensation efficiency compared to ethanol .
- Catalyst Use : Adding catalytic piperidine or acetic acid can accelerate imine formation and reduce side products .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) while maintaining >90% purity .
Q. How do steric and electronic factors influence the compound’s bioactivity?
- Steric Effects : Bulky substituents (e.g., 2,4-dichlorophenoxy) may hinder binding to flat enzymatic pockets, reducing activity. Comparative studies with less-hindered analogs (e.g., 4-chlorophenoxy derivatives) are critical .
- Electronic Effects : Electron-withdrawing groups (e.g., Cl) increase electrophilicity of the hydrazone bond, enhancing interactions with nucleophilic residues in target proteins. DFT calculations can model charge distribution .
Q. What strategies resolve contradictions in reported antimicrobial activity data?
- Standardized Assays : Use CLSI/M07-A9 guidelines to ensure consistency in MIC (Minimum Inhibitory Concentration) measurements across labs .
- Control Experiments : Test against efflux pump-deficient bacterial strains to distinguish intrinsic activity from resistance mechanisms .
- Synergy Studies : Combine with adjuvants (e.g., efflux pump inhibitors) to enhance potency .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Molecular Docking : Use software like AutoDock Vina to simulate binding to DXS or other enzymes. Focus on key residues (e.g., Lys187 in DXS for hydrogen bonding) .
- MD Simulations : Assess binding stability over 100 ns trajectories; RMSD/RMSF analyses reveal conformational flexibility .
Methodological Recommendations
- Contradiction Analysis : When spectral data conflicts (e.g., NMR shifts), cross-validate with X-ray crystallography or 2D NMR (COSY, HSQC) .
- Bioactivity Validation : Use orthogonal assays (e.g., fluorescent viability markers alongside MIC) to confirm results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
